molecular formula C7H5Cl2NO3S B14656501 2-Chloro-5-sulfamoylbenzoyl chloride CAS No. 51251-37-7

2-Chloro-5-sulfamoylbenzoyl chloride

Cat. No.: B14656501
CAS No.: 51251-37-7
M. Wt: 254.09 g/mol
InChI Key: QGGGMRFYBPNHSH-UHFFFAOYSA-N
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Description

2-Chloro-5-sulfamoylbenzoyl chloride is an organic compound with the molecular formula C₇H₅Cl₂NO₃S. It is a derivative of benzoic acid and contains both chloro and sulfamoyl functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-sulfamoylbenzoyl chloride typically involves the diazotization of 2-amino-5-sulfamoylbenzoic acid followed by treatment with a metal chloride at elevated temperatures (60-100°C) . This process results in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale diazotization reactions, followed by chlorination under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-sulfamoylbenzoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-sulfamoylbenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloro and sulfamoyl groups, which facilitate nucleophilic attack . The compound can interact with various molecular targets, including proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-sulfamoylbenzoyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various chemical syntheses and research applications .

Properties

CAS No.

51251-37-7

Molecular Formula

C7H5Cl2NO3S

Molecular Weight

254.09 g/mol

IUPAC Name

2-chloro-5-sulfamoylbenzoyl chloride

InChI

InChI=1S/C7H5Cl2NO3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,10,12,13)

InChI Key

QGGGMRFYBPNHSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)Cl)Cl

Origin of Product

United States

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